1-Cyclopropyl-2-methoxyethanamine
Overview
Description
1-Cyclopropyl-2-methoxyethanamine is a chemical compound with the CAS Number 1095431-22-3 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine has been achieved through a chemoenzymatic route starting from methylcyclopropyl ketone . The ketone was oxidized with permanganate to give cyclopropylglyoxylic acid, which was then converted to (S)-cyclopropylglycine by reductive amination using leucine dehydrogenase from Thermoactinomyces intermedius with NADH cofactor recycling by formate dehydrogenase from Pichia pastoris . Both enzymes were cloned and expressed in recombinant E. coli . The (S)-Cyclopropylglycine obtained from enzymatic reductive amination was isolated as the N-Boc derivative and converted to the desired amine by reduction, methylation, and deprotection to give (S)-1-cyclopropyl-2-methoxyethanamine in 62% overall yield from cyclopropylglyoxylic acid, with no detectable R-enantiomer .
Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-2-methoxyethanamine is C6H13NO . It has a molecular weight of 115.17400 .
Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine is the reductive amination of cyclopropylglyoxylic acid to form (S)-cyclopropylglycine . This reaction is catalyzed by leucine dehydrogenase from Thermoactinomyces intermedius .
Physical And Chemical Properties Analysis
1-Cyclopropyl-2-methoxyethanamine has a density of 0.998 g/cm3 . It has a boiling point of 161.618ºC at 760 mmHg . The flash point is 44.628ºC .
Scientific Research Applications
- Summary of the Application : (S)-1-Cyclopropyl-2-methoxyethanamine is a key chiral intermediate for the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist . A CRF-1 receptor antagonist is a type of drug that can block the action of the corticotropin-releasing factor-1 (CRF-1), a hormone that plays a role in the body’s response to stress.
- Methods of Application or Experimental Procedures : The compound was prepared by a chemoenzymatic route using Leucine Dehydrogenase . The process started from methylcyclopropyl ketone. Permanganate oxidation of the ketone gave cyclopropylglyoxylic acid, which was converted to (S)-cyclopropylglycine by reductive amination using leucine dehydrogenase from Thermoactinomyces intermedius with NADH cofactor recycling by formate dehydrogenase from Pichia pastoris . Both enzymes were cloned and expressed in recombinant E. coli .
- Results or Outcomes : The (S)-Cyclopropylglycine obtained from enzymatic reductive amination was isolated as the N-Boc derivative and converted to the desired amine by reduction, methylation, and deprotection to give (S)-1-cyclopropyl-2-methoxyethanamine in 62% overall yield from cyclopropylglyoxylic acid, with no detectable R-enantiomer .
Safety And Hazards
The safety information for 1-Cyclopropyl-2-methoxyethanamine includes the GHS02 and GHS05 pictograms . The hazard statements are H226 and H314 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .
properties
IUPAC Name |
1-cyclopropyl-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-4-6(7)5-2-3-5/h5-6H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFVIOCNPBAUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696906 | |
Record name | 1-Cyclopropyl-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-methoxyethanamine | |
CAS RN |
1095431-22-3 | |
Record name | 1-Cyclopropyl-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-2-methoxyethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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